N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline
Description
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy groups, a tetrazole ring, and an aniline derivative
Properties
Molecular Formula |
C23H29N5O4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C23H29N5O4/c1-29-18-10-8-16(14-20(18)31-3)24-23(12-6-5-7-13-23)22-25-26-27-28(22)17-9-11-19(30-2)21(15-17)32-4/h8-11,14-15,24H,5-7,12-13H2,1-4H3 |
InChI Key |
SWQXHODBUSFFAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.
Final Coupling: The final step involves coupling the tetrazole-cyclohexyl intermediate with 3,4-dimethoxyaniline under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tetrazole ring and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: A simpler compound with similar methoxy groups but lacking the tetrazole and cyclohexyl groups.
Tetrazole Derivatives: Compounds containing the tetrazole ring but differing in other substituents.
Cyclohexyl Aniline Derivatives: Compounds with a cyclohexyl group attached to an aniline moiety.
Uniqueness
N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
